molecular formula C25H16F2N4O3 B1667183 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 888719-03-7

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B1667183
CAS No.: 888719-03-7
M. Wt: 458.4 g/mol
InChI Key: OBSFXHDOLBYWRJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

BMS-2 interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the binding of BMS-2 to these receptors, thereby inhibiting their activity.

Cellular Effects

BMS-2 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, BMS-2 significantly inhibits the migration and invasion of 4T1 cells .

Molecular Mechanism

The molecular mechanism of BMS-2 involves its interaction with the MET kinase. Upon binding, it inhibits the kinase’s activity, thereby affecting downstream signaling pathways such as PI3K/AKT, JAK/STAT, Ras/MAPK, SRC, and Wnt/β-catenin .

Temporal Effects in Laboratory Settings

Based on its potent inhibitory activity against FGFR1, 2, and 3 , it can be inferred that BMS-2 may have long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-2 involves multiple steps, starting with the preparation of the core pyridinecarboxamide structure. The key steps include:

Industrial Production Methods

Industrial production of BMS-2 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

BMS-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of BMS-2, such as its oxides, reduced forms, and substituted derivatives .

Scientific Research Applications

BMS-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study tyrosine kinase inhibition and its effects on various chemical reactions.

    Biology: Employed in cellular studies to understand the role of tyrosine kinases in cell signaling and growth.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, where tyrosine kinases play a crucial role.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS-2 is unique in its specific inhibition of Met, Flt-3, and VEGFR2, making it a valuable tool in research focused on these particular kinases. Its high potency and selectivity distinguish it from other tyrosine kinase inhibitors .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFXHDOLBYWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610618
Record name 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888719-03-7
Record name 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Customer
Q & A

Q1: How does cryopreservation affect the adherent layer of human long-term bone marrow cultures (HLTBMC)?

A1: Cryopreservation has been shown to impair the proliferation of stromal cells in the adherent layer of HLTBMC. This is evidenced by a decrease in cells positive for CGA-7, HHF-35, and BMS-1 markers in the adherent layer of frozen-thawed bone marrow samples. []

Q2: What is the significance of BMS-1 in studying stromal cells?

A2: BMS-1 is a monoclonal antibody that reacts with stromal cell lysosomes, making it a useful marker for characterizing these cells in HLTBMC. []

Q3: Does cryopreservation affect the expression of fibronectin in HLTBMC?

A3: No, the expression of fibronectin, detected using the BMS-2 monoclonal antibody, remains unchanged in the adherent layer of HLTBMC following cryopreservation. []

Q4: What is the significance of particle bombardment as a gene transfer technique?

A4: Particle bombardment is a versatile gene transfer technique that offers advantages over other methods, including the ability to transform cell lines that have been challenging to transfect using traditional approaches. []

Q5: How does particle bombardment compare to other gene transfer techniques in terms of efficiency?

A5: Studies have shown that particle bombardment can achieve 50- to 240-fold higher levels of transient expression, measured by luciferase activity, compared to electroporation, lipofection, and diethylaminoethyl dextran. []

Q6: What cell lines have been successfully transformed using particle bombardment?

A6: Particle bombardment has facilitated the transformation of several murine cell lines, including preadipocytes (BMS-2), macrophages (J774), and transformed pre-B cells (38B9 and 70Z/3). []

Q7: How do activated T cells induce the production of matrix metalloproteinases (MMPs) in human monocytes?

A7: Activated T cells expressing high levels of CD40 ligand gp39 can stimulate the expression of mRNA and the production of MMPs in human monocytic cells. This activation is mediated through the gp39-CD40 counter receptor interaction. []

Q8: What is the role of BMS-2 cells in studying MMP induction by activated T cells?

A8: BMS-2, a T cell line that expresses high levels of CD40 ligand gp39, has been used to investigate the interaction between T cells and monocytes, particularly the induction of MMPs. []

Q9: What is the effect of IFN-gamma on MMP induction by gp39?

A9: Pretreatment with IFN-gamma enhances the induction of MMPs by gp39 in the THP-1 human monocytic cell line, but not in peripheral blood monocytes. []

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